2,4-dichloro-5,6,7-trifluoroquinazoline
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Overview
Description
2,4-dichloro-5,6,7-trifluoroquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that serve as building blocks for various pharmacologically active molecules . The presence of chlorine and fluorine atoms in this compound enhances its chemical reactivity and potential biological activity.
Chemical Reactions Analysis
2,4-dichloro-5,6,7-trifluoroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dichloro-5,6,7-trifluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinazoline derivatives.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5,6,7-trifluoroquinazoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of chlorine and fluorine atoms can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2,4-dichloro-5,6,7-trifluoroquinazoline can be compared with other quinazoline derivatives such as:
2,4-dichloroquinazoline: Lacks the fluorine atoms, which may result in different reactivity and biological activity.
5,6,7-trifluoroquinazoline: Lacks the chlorine atoms, which can also affect its chemical properties and applications.
The unique combination of chlorine and fluorine atoms in this compound makes it distinct and potentially more versatile in various applications .
Properties
CAS No. |
1507105-49-8 |
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Molecular Formula |
C8HCl2F3N2 |
Molecular Weight |
253 |
Purity |
95 |
Origin of Product |
United States |
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